3,3,4,4-Tetrafluoro-2-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

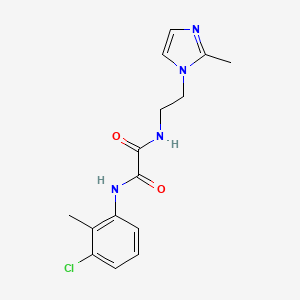

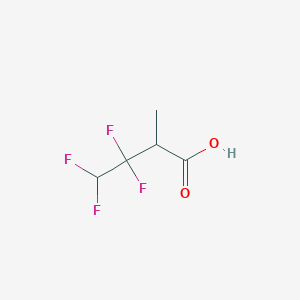

3,3,4,4-Tetrafluoro-2-methylbutanoic acid is a chemical compound with the molecular formula C5H6F4O2 . It has an average mass of 174.094 Da and a monoisotopic mass of 174.030396 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, and 2 oxygen atoms . More detailed structural information, such as 3D models or bond lengths, was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C5H6F4O2, an exact mass of 174.03039208, and a complexity of 157 . It has 3 rotatable bonds, 1 hydrogen bond donor, and 6 hydrogen bond acceptors . The topological polar surface area is 37.3, and it has 11 heavy atoms .Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Synthesis of Fluorinated Compounds: Fluorinated compounds have been synthesized for various applications, including pharmaceuticals and agrochemicals. For instance, the synthesis of 3,3,4,4-tetrafluoro-4-iodobutylamine demonstrates the utility of fluorinated precursors in creating bifunctional reagents for ionic and free-radical reactions, which could be extended to the synthesis and functionalization of compounds related to 3,3,4,4-Tetrafluoro-2-methylbutanoic acid (Volkonskii et al., 2010).

Material Science Applications

- Properties of Fluorinated Compounds: The physical properties of fluorinated compounds, such as their phase states and solubility in various solvents, are crucial in material science. Research on tetrafluorinated piperidines from nitrones via visible-light-promoted annelation reactions indicates the potential for creating novel materials with unique properties, such as enhanced stability or reactivity (Supranovich et al., 2020).

Environmental Applications

- Toxic Potency and Environmental Impact: Studies comparing the toxic potency of long-chain perfluoroalkyl acids (PFAAs) and their fluorinated alternatives highlight the importance of understanding the environmental impact and bioaccumulation potential of fluorinated compounds, including those similar to this compound (Gomis et al., 2018).

Propriétés

IUPAC Name |

3,3,4,4-tetrafluoro-2-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O2/c1-2(3(10)11)5(8,9)4(6)7/h2,4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYWLXOCDPKQHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815744.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)

![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815753.png)

![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)

![N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2815764.png)